molecular formula C8H8BrNO2 B097489 5-Bromo-1,2-dimethyl-3-nitrobenzene CAS No. 18873-95-5

5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No.: B097489
CAS No.: 18873-95-5
M. Wt: 230.06 g/mol
InChI Key: HPXSPJGSFHLODM-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethyl-3-nitrobenzene (5-BrDMNB) is an organic compound belonging to the class of nitrobenzenes. It is a colorless, flammable liquid with a pungent odor. It is used as a reagent in organic synthesis and is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 5-BrDMNB is also used in laboratory experiments as a starting material for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Bromo-1,2-dimethyl-3-nitrobenzene is used in the synthesis of various pharmacologically active compounds. One notable application is in the synthesis of phenothiazines, which possess a wide spectrum of pharmacological activities including use as neuroleptics, diuretics, sedatives, antihistamines, and analgesics. These compounds also show significant effects against cancer, with variations in their substitution patterns allowing for modification of their activity. The synthesis involves Smiles rearrangement, a chemical reaction used to produce these compounds for biomedical screening (Sharma et al., 2002).

Chemical Reactivity in Ionic Liquids

The compound plays a role in understanding the reactivity of radical anions in ionic liquids. Studies have shown that radical anions of related compounds, such as 1-bromo-4-nitrobenzene, are reactive in room temperature ionic liquids. This contrasts with their behavior in conventional non-aqueous solvents, indicating that ionic solvents might promote the reactivity of radical anions, potentially via stabilization of charged products (Ernst et al., 2013).

Material Science and Crystallography

In material science and crystallography, this compound has been studied for its crystal structures. In-situ cryocrystallization techniques have been employed to obtain the crystal structures of compounds like 1,2-dimethyl-3-nitrobenzene, highlighting interactions such as weak C-H...O and π-π interactions in their crystal structures (Sparkes et al., 2014).

Electrophilic Bromination

The compound is also used in studies focusing on electrophilic bromination, a key reaction in organic chemistry. Research has demonstrated that reactions like the bromination of nitrobenzene can proceed without catalysts or harsh conditions, producing compounds such as 3-bromo-nitrotoluene (Sobolev et al., 2014).

Anisotropic Displacement Parameters

In the field of X-ray crystallography, anisotropic displacement parameters for related compounds have been calculated and determined experimentally. This research helps in understanding the molecular structure and behavior of compounds like 1-(halomethyl)-3-nitrobenzene, aiding in the analysis of their properties (Mroz et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the aromatic ring structure in organic compounds. The compound acts as an electrophile, seeking out electron-rich aromatic rings to form a sigma bond .

Mode of Action

This compound undergoes an electrophilic aromatic substitution reaction . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The bromine atom in the compound is introduced into the aromatic ring to impart the desired properties to the final product .

Biochemical Pathways

The compound affects the biochemical pathways involving aromatic compounds. The bromination of aromatic compounds is a key process in organic synthesis, and the introduction of a bromine atom into the aromatic ring can significantly alter the reactivity of the formed intermediate .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution in the body .

Result of Action

The result of the action of this compound is the formation of brominated aromatic compounds. These compounds have a wide range of applications in various fields, including the production of pharmaceuticals, agrochemicals, and dyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, the compound’s solubility can affect its action, efficacy, and stability .

Properties

IUPAC Name

5-bromo-1,2-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSPJGSFHLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495488
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18873-95-5
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (287 g, 1100 mmol) in DMF (150 mL), were added sodium carbonate (468 g, 4415 mmol) and methyl iodide (627 g, 4415 mmol). The mixture was heated at 60° C. for 8 h. The precipitate was filtered and washed with diethyl ether (5 times). The combined organic layers were dried, concentrated under reduced pressure giving the title compound (302 g, 99%) which was used directly without further purification.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
627 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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